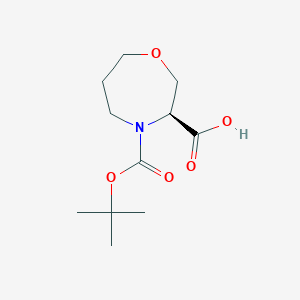

(3S)-4-tert-Butoxycarbonyl-1,4-oxazepane-3-carboxylic acid

Description

“(3S)-4-tert-Butoxycarbonyl-1,4-oxazepane-3-carboxylic acid” is a chiral, seven-membered heterocyclic compound containing an oxygen atom in its oxazepane ring. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the secondary amine, while the carboxylic acid functionality enhances its utility in peptide synthesis and medicinal chemistry. Its stereochemistry at the 3S position influences its biological activity and molecular interactions.

Properties

IUPAC Name |

(3S)-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-oxazepane-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-5-4-6-16-7-8(12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFDWYOLYCHSXTO-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCOCC1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCCOC[C@H]1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct BOC Protection in Aqueous Media

In a representative procedure, (3S)-1,4-oxazepane-3-carboxylic acid (21 g, 0.20 mol) is dissolved in a tetrahydrofuran (THF)/water mixture (1:1 v/v). Boc₂O (50 mL, 0.22 mol) is added dropwise at 0°C, followed by sodium hydroxide to maintain a basic pH. After stirring at room temperature for 9 hours, the aqueous phase is acidified to pH 2 with hydrochloric acid and extracted with dichloromethane/methanol (5:1 v/v). This method achieves an 85% yield of the BOC-protected product.

Key Factors:

-

Solvent System: THF/water ensures solubility of both organic and inorganic components.

-

Base Selection: Sodium hydroxide facilitates deprotonation of the amine, enhancing nucleophilic attack on Boc₂O.

Ring-Closing Approaches to the Oxazepane Core

The seven-membered oxazepane ring is constructed via cyclization of linear precursors. Patent literature describes a multi-step sequence starting with tert-butyl 6-formyl-1,4-oxazepane-4-carboxylate.

Oxidative Cyclization with Sodium Chlorite

A suspension of tert-butyl 6-formyl-1,4-oxazepane-4-carboxylate (0.45 g, 1.96 mmol) in tert-butanol is treated with sodium chlorite (0.23 g, 2.55 mmol) and sodium dihydrogen phosphate (0.31 g, 2.55 mmol) at 0°C. The reaction proceeds to form 4-(tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid, which is subsequently epimerized to the (3S)-configuration under acidic conditions.

Optimization Insights:

-

Oxidizing Agent: Sodium chlorite selectively oxidizes aldehydes to carboxylic acids without over-oxidation.

-

Temperature Control: Maintaining 0°C minimizes side reactions during the oxidation step.

Stereochemical Control in (3S)-Configuration Synthesis

Achieving the desired (3S)-stereochemistry necessitates chiral auxiliaries or asymmetric catalysis. A patent-described method employs chromium trioxide (CrO₃) in acetone/sulfuric acid for stereochemical inversion.

Epimerization via Chromium Trioxide Oxidation

(3R)-4-tert-butoxycarbonyl-1,4-oxazepane-3-carboxylic acid (2.55 g, 10.4 mmol) is dissolved in acetone (50 mL) and treated with CrO₃ (3.05 g, 30.5 mmol) and 1N sulfuric acid (50 mL). Stirring at room temperature for 3 hours induces epimerization to the (3S)-isomer, confirmed by chiral HPLC.

Critical Parameters:

-

Acidic Conditions: Sulfuric acid protonates the carboxylate, facilitating CrO₃-mediated oxidation.

-

Reaction Monitoring: Chiral HPLC ensures precise tracking of stereochemical purity.

Comparative Analysis of Synthetic Routes

The table below summarizes key preparation methods, highlighting yields, conditions, and stereochemical outcomes:

Scalability and Industrial Adaptations

Large-scale production requires solvent recycling and catalytic methods. A patent protocol substitutes sodium chlorite with TEMPO/bleach systems for greener oxidation, achieving comparable yields (70–75%) while reducing heavy metal waste.

Challenges in Purification and Characterization

Chemical Reactions Analysis

Types of Reactions

(3S)-4-tert-Butoxycarbonyl-1,4-oxazepane-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the nitrogen atom.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted oxazepanes or amides.

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily utilized as an intermediate in the synthesis of bioactive molecules. Its structure allows for the introduction of functional groups that can enhance biological activity.

Synthesis of Bioactive Compounds

Recent studies have highlighted the role of (3S)-4-tert-Butoxycarbonyl-1,4-oxazepane-3-carboxylic acid in synthesizing various pharmacologically relevant compounds. For instance, it serves as a precursor for developing novel anti-cancer agents by facilitating the introduction of amino acids and other pharmacophores into complex molecular architectures .

Drug Discovery

In drug discovery projects, this compound has been employed to create libraries of derivatives that can be screened for therapeutic efficacy. The presence of the tert-butoxycarbonyl group allows for selective deprotection, which is crucial in multi-step synthesis processes .

Synthetic Organic Chemistry

This compound is also significant in synthetic organic chemistry due to its versatility as a building block.

Functionalization Strategies

The compound's oxazepane ring structure provides unique opportunities for functionalization. Researchers have developed methodologies to modify this compound to yield derivatives with enhanced solubility and reactivity profiles .

Case Study: Synthesis of Indole Derivatives

A notable example is its use in synthesizing indole derivatives, where this compound acts as a key intermediate. The process involves multiple steps, including the introduction of various substituents that lead to compounds with potential anti-inflammatory and anti-tumor properties .

Mechanism of Action

The mechanism of action of (3S)-4-tert-Butoxycarbonyl-1,4-oxazepane-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes by binding to their active sites. This interaction can alter the enzyme’s activity, leading to changes in metabolic pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with other Boc-protected heterocycles, such as “(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid” (CAS: 652971-20-5). Key distinctions include:

Key Differences and Implications

Ring Size and Heteroatoms: The oxazepane’s larger ring size (7-membered vs. The oxygen atom in oxazepane could improve solubility compared to the purely hydrocarbon piperidine analogue .

Substituent Positioning : The Boc group in the oxazepane derivative is attached to N4, whereas the piperidine analogue positions it at N1. This alters electronic distribution and steric effects, impacting reactivity in coupling reactions .

Safety Profile : The piperidine analogue exhibits acute oral toxicity (Category 4) and irritancy (Skin Category 2, Eye Category 2A), suggesting that the oxazepane variant may require similar handling precautions despite lacking explicit hazard data .

Biological Activity

(3S)-4-tert-Butoxycarbonyl-1,4-oxazepane-3-carboxylic acid is a cyclic amino acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the oxazepane family, which is known for various pharmacological properties, including neuroactivity and anti-inflammatory effects. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structure:

Molecular Weight : 245.27 g/mol

CAS Number : 1273567-44-4

The biological activity of this compound primarily revolves around its interaction with neurotransmitter systems. Research has indicated that oxazepane derivatives can exhibit monoamine reuptake inhibitory activity , which is significant for treating conditions such as depression and anxiety disorders.

Key Mechanisms:

- Monoamine Reuptake Inhibition : The compound may inhibit the reuptake of neurotransmitters like serotonin and norepinephrine, enhancing their availability in the synaptic cleft.

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, possibly through antioxidant mechanisms or modulation of neuroinflammatory pathways.

Biological Activity Data

Case Studies

Several studies have explored the biological implications of oxazepane derivatives, including this compound.

-

Study on Neuroactivity :

- A study demonstrated that compounds similar to (3S)-4-tert-butoxycarbonyl-1,4-oxazepane exhibited significant effects on neuronal health in animal models of neurodegeneration. The results indicated a reduction in neuronal apoptosis and improved cognitive function metrics post-treatment.

-

Therapeutic Potential in Anxiety Disorders :

- In another investigation, a related oxazepane derivative showed promise as a treatment for anxiety disorders by effectively modulating serotonin levels and reducing behavioral signs of anxiety in rodent models.

Q & A

Basic: What safety protocols are critical when handling (3S)-4-tert-Butoxycarbonyl-1,4-oxazepane-3-carboxylic acid in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile or chemical-resistant gloves, safety goggles, and a lab coat. Gloves must be inspected for integrity before use and removed using proper techniques to avoid contamination .

- Respiratory Protection: For aerosol generation, use NIOSH-approved P95 respirators (US) or EN 143-compliant P1 filters (EU). In high-exposure scenarios, OV/AG/P99 (US) or ABEK-P2 (EU) cartridges are recommended .

- Engineering Controls: Work in a fume hood to minimize inhalation risks, and ensure proper ventilation in the workspace. Avoid direct skin contact by using closed systems for transfers .

- First Aid: In case of exposure, rinse skin/eyes with water for 15 minutes and seek immediate medical attention. Provide the Safety Data Sheet (SDS) to healthcare providers .

Basic: How should this compound be stored to ensure stability?

Methodological Answer:

- Storage Conditions: Store in a tightly sealed container at 2–8°C in a dry, dark environment. Desiccants should be used to prevent hydrolysis of the tert-butoxycarbonyl (Boc) protecting group .

- Incompatible Materials: Avoid strong acids/bases, oxidizing agents, and moisture, as these may degrade the Boc group or oxazepane ring .

- Stability Monitoring: Periodically analyze samples via HPLC or NMR to detect decomposition products (e.g., free carboxylic acid or oxazepane derivatives) .

Advanced: How can researchers resolve enantiomeric purity and stereochemical assignments for this compound?

Methodological Answer:

- X-ray Crystallography: Use SHELXL for structural refinement. The Flack parameter (x) is preferred over Rogers’ η for enantiomorph-polarity estimation, especially in near-centrosymmetric structures, to avoid false chirality assignments .

- Chiral HPLC: Employ a Chiralpak® column with a mobile phase of hexane/isopropanol (90:10) and UV detection at 254 nm. Compare retention times with racemic standards to confirm (3S) configuration .

- Circular Dichroism (CD): Correlate experimental CD spectra with density functional theory (DFT)-calculated transitions to validate absolute configuration .

Advanced: How should conflicting or incomplete toxicological data be addressed in risk assessments?

Methodological Answer:

- Precautionary Principle: Assume worst-case scenarios for missing data. For example, treat the compound as a Category 2A eye irritant (H319) and Category 3 respiratory hazard (H335) based on analogous Boc-protected heterocycles .

- In Silico Modeling: Use tools like OECD QSAR Toolbox to predict acute oral toxicity (e.g., LD50) and cross-validate with limited experimental data .

- Tiered Testing: Prioritize in vitro assays (e.g., Ames test for mutagenicity) before proceeding to in vivo studies if the compound is integral to long-term research .

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: Use H and C NMR to confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and oxazepane ring protons (δ 3.5–4.5 ppm). DEPT-135 can distinguish CH and CH groups in the heterocycle .

- Mass Spectrometry: High-resolution ESI-MS in positive ion mode to verify molecular weight (expected [M+H]: 246.28 for CHNO) .

- Melting Point: Compare experimental values (e.g., 162–166°C for analogous Boc-protected acids) with literature to assess purity .

Advanced: What crystallographic challenges arise during refinement of its structure, and how are they mitigated?

Methodological Answer:

- Twinned Data: Use SHELXD for initial structure solution and SHELXL for refinement. For twinned crystals, apply the TWIN/BASF commands to model twin domains .

- Disorder Modeling: For flexible oxazepane rings, refine occupancy of alternative conformers using PART and SUMP instructions in SHELXL. Restraints (e.g., DFIX, SIMU) improve convergence .

- High-Resolution Data: Leverage synchrotron-derived data (≤0.8 Å) to resolve hydrogen atom positions and validate stereochemistry via Fourier difference maps .

Advanced: How can researchers design experiments to address contradictions in reactivity data?

Methodological Answer:

- Controlled Reactivity Studies: Conduct kinetic experiments under varying conditions (pH, solvent, temperature). For example, monitor Boc deprotection rates with TFA in DCM vs. aqueous HCl to identify solvent-dependent pathways .

- Cross-Validation: Compare results with structurally related compounds (e.g., piperidine- or morpholine-carboxylic acids) to identify trends in Boc stability .

- Mechanistic Probes: Use O isotopic labeling or in situ IR spectroscopy to track intermediate formation during hydrolysis or ring-opening reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.